

using Fmoc-Lys-AMC for measuring intracellular protease activity

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Compound of Interest

Compound Name: *Fmoc-Lys-AMC.HCl*

Cat. No.: *B8017278*

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Application Note: Quantifying Intracellular Protease Activity Using Fmoc-Lys-AMC

Executive Summary

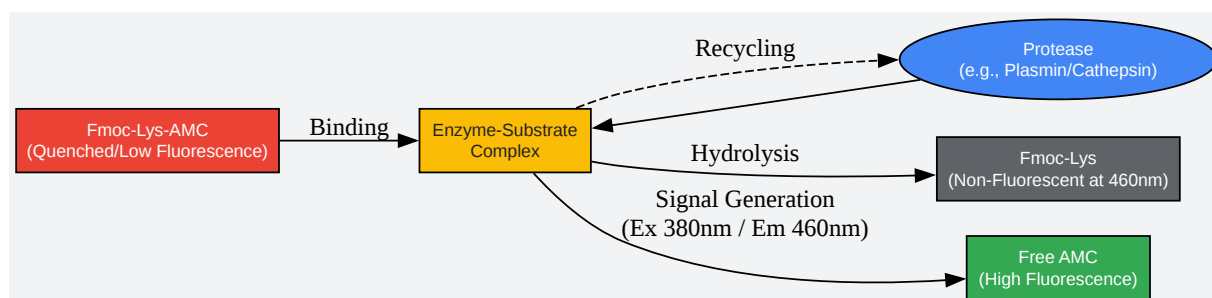
This guide details the protocol for utilizing Fmoc-Lys-AMC, a fluorogenic peptide substrate, to measure intracellular protease activity. While predominantly used to assay Plasmin, Cathepsin B, and Proteasome (Trypsin-like subunit) activity, the Fmoc (9-fluorenylmethyloxycarbonyl) group confers unique lipophilicity compared to standard Acetyl (Ac) or Carbobenzyloxy (Z) protecting groups, potentially altering cell permeability and enzyme binding kinetics.

Key Technical Insight: The assay relies on the enzymatic hydrolysis of the amide bond between the C-terminus of Lysine and the 7-amino-4-methylcoumarin (AMC) fluorophore.^[1] Upon cleavage, free AMC is released, resulting in a strong fluorescence signal (Ex/Em: ~380/460 nm) that is directly proportional to enzyme activity.^[1]

Chemical Principle & Mechanism

The Fmoc-Lys-AMC substrate is non-fluorescent (or weakly fluorescent) in its conjugated state due to the quenching effect of the amide bond formation on the AMC electron system.

- Substrate Entry: The hydrophobic Fmoc group facilitates interaction with the enzyme's S1/S2 pockets.
- Enzymatic Cleavage: The target protease (e.g., Plasmin) recognizes the Lysine residue.[1]
- Signal Generation: Hydrolysis releases free AMC.[1]
- Spectral Separation:
 - Fmoc Group: Ex ~265 nm / Em ~310 nm (UV range).
 - Free AMC: Ex ~380 nm / Em ~440-460 nm (Visible Blue).
 - Critical Note: You must excite at 380 nm to avoid interference from the Fmoc moiety.



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Figure 1: Mechanism of Action. The protease cleaves the amide bond, releasing the AMC fluorophore which is detected at 460 nm.[1]

Materials & Reagents

Reagent	Specification	Storage
Fmoc-Lys-AMC	Purity >98% (HPLC)	-20°C (Desiccated)
DMSO	Anhydrous, Cell Culture Grade	RT
Lysis Buffer	50 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100, pH 7.4	4°C
Assay Buffer	50 mM Tris-HCl, pH 7.5 (or pH 5.5 for Cathepsins), 1 mM EDTA	4°C
AMC Standard	7-Amino-4-methylcoumarin (Free acid)	-20°C
Specific Inhibitor	E.g., Leupeptin (Serine/Cysteine) or E-64 (Cysteine)	-20°C

Critical Preparation Step: Dissolve Fmoc-Lys-AMC in DMSO to create a 10 mM Stock Solution. Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles, which hydrolyze the substrate spontaneously.

Protocol A: Quantitative Cell Lysate Assay (Gold Standard)

This method provides the most accurate quantification of specific activity (Units/mg protein).

Step 1: Cell Lysis[4]

- Harvest cells (cells/mL) via centrifugation.
- Wash with ice-cold PBS to remove extracellular proteases (e.g., serum proteases).
- Resuspend in Lysis Buffer. Incubate on ice for 30 minutes.

- Caution: Do NOT add general protease inhibitor cocktails, as they will inhibit the enzyme you are trying to measure. Only add inhibitors (like PMSF or Phosphatase inhibitors) if they do not target your specific protease of interest.
- Centrifuge at 12,000 x g for 10 minutes at 4°C. Collect the supernatant (lysate).
- Quantify total protein concentration (BCA or Bradford Assay).

Step 2: Reaction Setup (96-Well Black Plate)

Prepare the reaction in triplicate.

Component	Sample Well (μL)	Negative Control (μL)	Inhibitor Control (μL)
Assay Buffer	80	90	70
Cell Lysate	10	--	10
Specific Inhibitor*	--	--	10
Substrate (Fmoc-Lys-AMC)	10	10	10
Total Volume	100	100	100

*Pre-incubate lysate with inhibitor for 15 mins before adding substrate if using the Inhibitor Control. *Final Substrate Concentration: Typically 50–100 μM.

Step 3: Kinetic Measurement

- Pre-warm the plate reader to 37°C.
- Add the substrate last to initiate the reaction.
- Immediately read fluorescence in Kinetic Mode:
 - Excitation: 380 nm
 - Emission: 460 nm[1][2][3]

- Interval: Every 1–2 minutes for 60 minutes.

Protocol B: Live Cell Imaging (Qualitative)

Note: Fmoc-Lys-AMC is hydrophobic and cell-permeable, but free AMC can leak out of cells. This method is best for localization or flow cytometry.

- Seeding: Plate cells in a glass-bottom dish (confocal) or 6-well plate (flow cytometry).
- Loading: Replace media with serum-free media containing 50 μM Fmoc-Lys-AMC.
- Incubation: Incubate for 30–60 minutes at 37°C.
- Wash: Wash cells 2x with warm PBS to remove background substrate.
- Imaging/Analysis:
 - Microscopy: Image immediately using a DAPI filter set (check bandwidth) or specific 380/440 nm settings.
 - Flow Cytometry: Harvest cells and analyze in the Pacific Blue or DAPI channel (ensure Ex/Em match).

Data Analysis & Visualization

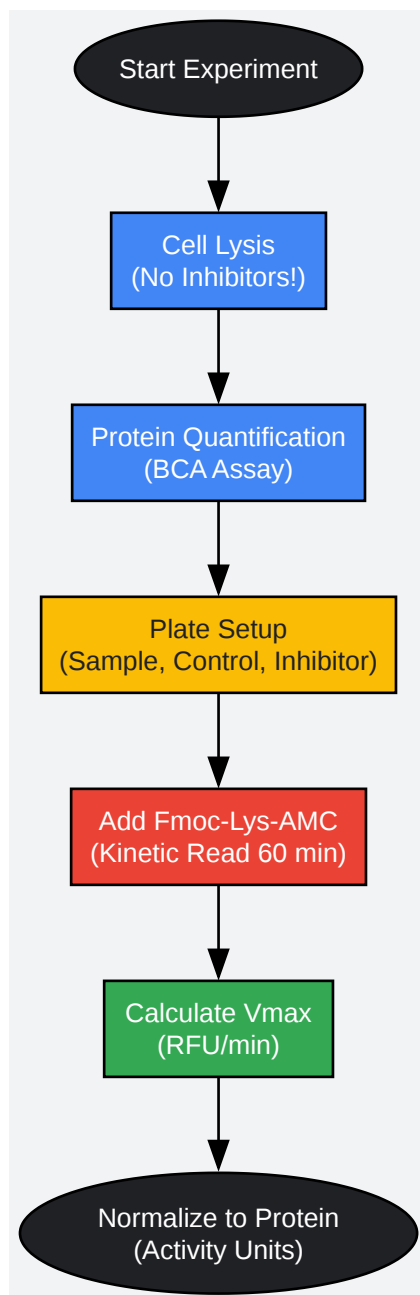
To convert arbitrary Relative Fluorescence Units (RFU) into meaningful Enzyme Activity Units, you must generate an AMC Standard Curve.

AMC Standard Curve Protocol

- Prepare serial dilutions of free AMC (0, 0.1, 0.5, 1, 5, 10 μM) in Assay Buffer.
- Measure fluorescence (Endpoint) at the same settings as the assay.
- Plot RFU (y-axis) vs. Amount of AMC (pmol) (x-axis).
- Calculate the Slope ()).

Calculation Formula

- : Slope of the kinetic reaction (linear phase).
- : From AMC Standard Curve.
- : Amount of protein added to the well.



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Figure 2: Experimental Workflow for Lysate-Based Quantification.

Troubleshooting & Optimization

Issue	Probable Cause	Solution
High Background	Substrate hydrolysis	Use fresh substrate stock; store desiccated.
Low Signal	pH mismatch	Cathepsins require acidic pH (5.5). Plasmin/Proteasome require neutral pH (7.5). Adjust buffer.
Non-Linear Kinetics	Substrate depletion	Dilute the enzyme lysate or reduce incubation time.
Inner Filter Effect	High concentration	If Substrate > 100 μ M, it may absorb the excitation light. Keep < 100 μ M.

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